3-[(4-Nitrophenyl)methoxy]pyridine
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Overview
Description
3-[(4-Nitrophenyl)methoxy]pyridine is an organic compound with the molecular formula C12H10N2O3 It consists of a pyridine ring substituted with a methoxy group at the 3-position and a 4-nitrophenyl group attached to the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methoxy]pyridine typically involves the reaction of 3-hydroxypyridine with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow synthesis techniques could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-[(4-Aminophenyl)methoxy]pyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-[(4-Nitrophenyl)methoxy]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methoxy]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Similar structure but without the nitro group, used in different synthetic applications.
4-Nitropyridine: Contains a nitro group but lacks the methoxy group, leading to different reactivity and applications.
Uniqueness
3-[(4-Nitrophenyl)methoxy]pyridine is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12/h1-8H,9H2 |
InChI Key |
SXSYXBHXNOLTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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